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Compound of Interest

Compound Name: 4-Bromo-2-nitrobenzaldehyde

Cat. No.: B1297750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acidity of four brominated

salicylaldehyde isomers: 3-bromosalicylaldehyde, 4-bromosalicylaldehyde, 5-

bromosalicylaldehyde, and 6-bromosalicylaldehyde. Understanding the acidity of these

compounds, as quantified by their pKa values, is crucial for their application in organic

synthesis, medicinal chemistry, and materials science. The position of the bromine atom on the

salicylaldehyde ring significantly influences the electronic environment of the phenolic hydroxyl

group, thereby affecting its acidity.

Acidity Comparison of Brominated Salicylaldehyde
Isomers
The acidity of the phenolic hydroxyl group in salicylaldehyde and its brominated derivatives is

primarily determined by the stability of the corresponding phenoxide ion. Electron-withdrawing

groups, such as the bromine atom, stabilize the negative charge of the phenoxide ion through

their inductive effect, leading to a lower pKa value and thus higher acidity. The magnitude of

this effect is dependent on the position of the bromine atom relative to the hydroxyl group.

Here is a summary of the available experimental and predicted pKa values for the brominated

salicylaldehyde isomers:
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Compound Predicted pKa
Approximate
Experimental pKa

Rationale for
Acidity

Salicylaldehyde

(Reference)
~8.34[1]

The absence of an

electron-withdrawing

group results in lower

acidity compared to its

brominated

counterparts.[1]

3-

Bromosalicylaldehyde
-

No experimental data

found

The bromine atom at

the meta position to

the hydroxyl group

exerts an electron-

withdrawing inductive

effect, increasing

acidity compared to

salicylaldehyde.

4-

Bromosalicylaldehyde
7.21 ± 0.10[2] ~7.34[1]

The bromine atom is

para to the hydroxyl

group, where its

strong electron-

withdrawing inductive

effect effectively

stabilizes the resulting

phenoxide ion.[1]

5-

Bromosalicylaldehyde
7.60 ± 0.18 -

The bromine atom is

meta to the hydroxyl

group, leading to a

less pronounced

stabilization of the

phenoxide ion

compared to the para

position.[1]

6-

Bromosalicylaldehyde

7.21 ± 0.10[3] No experimental data

found

The bromine atom is

ortho to the hydroxyl

group. Its proximity
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allows for a strong

inductive effect, but

steric hindrance may

also play a role.

Note: Predicted pKa values are computationally derived and may differ from experimental

values. The experimental values cited are approximate and can vary with experimental

conditions.

Relationship Between Structure and Acidity
The following diagram illustrates the influence of the bromine atom's position on the acidity of

the salicylaldehyde isomers.
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Brominated Salicylaldehyde Isomers

Relative Acidity

Salicylaldehyde

Lowest Acidity

No EWG

3-Bromo

High Acidity

-I effect (meta) 4-Bromo

Highest Acidity

-I effect (para)

5-Bromo

Moderate Acidity

-I effect (meta)

6-Bromo

-I effect (ortho)
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Prepare Buffer Solutions
(e.g., pH 6.0 - 9.0)

Prepare Sample Solutions
(Mix stock with each buffer)

Prepare Stock Solution
of Bromosalicylaldehyde Isomer

Measure UV-Vis Spectra
of each sample

Plot Absorbance vs. pH

Determine pKa
(pH at half-max absorbance)
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Prepare Analyte Solution
(Bromosalicylaldehyde isomer)

Titrate with Standardized Base
(e.g., NaOH)

Calibrate pH Meter

Record pH vs. Volume of Titrant

Plot Titration Curve
(pH vs. Volume)

Determine Equivalence Point

Determine Half-Equivalence Point

pKa = pH at Half-Equivalence Point

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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